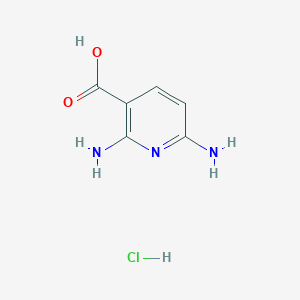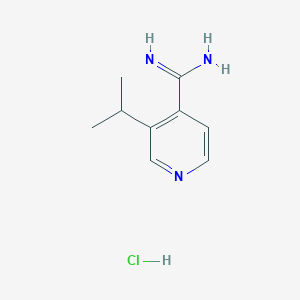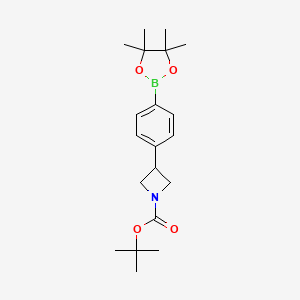![molecular formula C7H8BN3O2 B13655237 (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid is a boronic acid derivative that features a fused bicyclic structure combining an imidazole and pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes that ensure safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acids or esters.
Reduction: Formation of boranes or other reduced boron species.
Substitution: Participation in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield boronic esters or acids .
Aplicaciones Científicas De Investigación
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki–Miyaura coupling, for example, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with similar structural features but lacking the boronic acid functionality.
Pyridine-2-boronic acid: Another boronic acid derivative with a simpler structure and different reactivity profile.
Uniqueness
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions and as a building block for more complex molecules .
Propiedades
Fórmula molecular |
C7H8BN3O2 |
|---|---|
Peso molecular |
176.97 g/mol |
Nombre IUPAC |
(2-aminoimidazo[1,2-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-6-4-11-3-1-2-5(8(12)13)7(11)10-6/h1-4,12-13H,9H2 |
Clave InChI |
IEORLCXIQXBPIA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CN2C1=NC(=C2)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)


